Home > Products > Screening Compounds P69304 > 3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile
3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile - 1396867-35-8

3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile

Catalog Number: EVT-3137447
CAS Number: 1396867-35-8
Molecular Formula: C16H13F3N4O2
Molecular Weight: 350.301
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline []

Compound Description: This compound features a quinoline ring system with a trifluoromethyl substituent at the 7-position. It also contains a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 3-position and a 4-methylpiperazine substituent at the 4-position.

1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a complex side chain containing a pyrazole ring and a trifluoromethylphenyldiazenyl group.

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one []

Compound Description: This compound contains a phthalazine ring system with a 1,3,4-oxadiazole ring linked via a methylene bridge. The oxadiazole ring is further substituted with a trifluoromethylphenylmethylsulfanyl group.

N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine []

Compound Description: This compound features a quinoline ring with a trifluoromethyl group at the 7-position and a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 3-position. It also has an N-alkyl amine substituent at the 4-position.

(E)-2-((5-(2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide []

Compound Description: This compound contains a 1,3,4-oxadiazole ring linked to a complex cyclopropyl-containing side chain. It also features a trifluoromethylbenzylidenehydrazide group connected via a thioacetohydrazide linker.

1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) [, , ]

Compound Description: This compound, known as SB-224289, is a potent and selective 5-HT1B receptor inverse agonist. It features a spiro[furo[2,3-f]indole-3,4'-piperidine] core with a biphenyl substituent bearing a 5-methyl-1,2,4-oxadiazol-3-yl group.

5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4- dihydropyrimidin-2(1H)-one []

Compound Description: This compound features a dihydropyrimidinone ring with a 5-amino-1,3,4-oxadiazol-2-yl substituent at the 5-position.

6-(((5-(1-methoxy-9H-carbazol-3-yl)1,3,4-oxadiazol-2-yl)amino)methyl)pyrimidine-2,4(1H,3H)-dione []

Compound Description: This compound, a hybrid of murrayanine, 1,3,4-oxadiazole, and uracil components, exhibits significant anti-inflammatory potential. It features a pyrimidine-2,4(1H,3H)-dione ring connected to a 1-methoxy-9H-carbazol-3-yl substituted 1,3,4-oxadiazole via an aminomethyl linker.

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazole [, ]

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a piperidine ring substituted with a (4-chlorophenyl)sulfonyl group. The oxadiazole ring is further substituted with various N-substituted acetamide groups linked via a thioether.

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides and Their Copper Complexes []

Compound Description: This series of compounds consists of 1,8-naphthyridine derivatives substituted with a carbohydrazide group at the 3-position and an ethyl group at the 1-position. Additionally, copper complexes of these compounds were also investigated.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B) []

Compound Description: This compound, known as SB-772077-B, is an aminofurazan-based Rho kinase inhibitor that exhibits potent vasodilator properties. It features a 1,2,5-oxadiazole ring linked to an imidazo(4,5-c)pyridine core substituted with a pyrrolidinylcarbonyl group.

3-(3-aryl-4-formylpyrazole-I-carbonyl)-2-phenyl-I,8-naphthyridines and 3-(5-aryl-I,3,4-oxadiazol-2-yl)-2-phenyl-I,8-naphthyridines []

Compound Description: These two series of compounds feature a 1,8-naphthyridine core with a phenyl group at the 2-position. One series contains a pyrazole ring linked via a carbonyl group, while the other series has a 1,3,4-oxadiazole ring directly attached. Both series have various aryl substituents.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide []

Compound Description: This complex compound contains a triazaspiro[3,4]octene ring system with multiple substituents, including a trifluoromethyl group, a trifluoromethylphenylamino group, and a pyrazolone ring connected to a 1,3,4-oxadiazole ring via a methylene bridge.

1-(5-aryl-[1,3,4]-oxadiazol-2-ylmethyl)-3-(3-trifluromethyl-phenyt)-1H-[1,8]-naphthyridin-2-ones []

Compound Description: This series of compounds features a 1,8-naphthyridinone ring with a trifluoromethylphenyl group at the 3-position and a 1,3,4-oxadiazole ring linked via a methylene bridge at the 1-position. The oxadiazole ring is further substituted with various aryl groups.

(4- {4- [5- (5-trifluoromethyl- [, , ] oxadiazol-2-ylamino) -pyridin-2-yl] -phenyl} -cyclohexyl) -acetic acid and (4- {4- [5- (5-tert-Butyl- [, , ] oxadiazol-2-ylamino) -pyridin-2-yl] -phenyl} -cyclohexyl) -acetic acid []

Compound Description: These compounds are DGAT inhibitors that contain a cyclohexylacetic acid core substituted with a phenylpyridyl moiety. The pyridine ring is further substituted with either a 5-trifluoromethyl-1,3,4-oxadiazol-2-ylamino group or a 5-tert-butyl-1,3,4-oxadiazol-2-ylamino group.

bisiridium(III) (Ir(CF3BNO)2‐pop) and bisiridium(III) (Ir(BNO)2‐pop) []

Compound Description: These two green iridium(III) complexes are used in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). They both contain a 2‐(5‐phenyl‐1,3,4‐oxadiazol‐2‐yl)phenolate ancillary ligand. Ir(CF3BNO)2‐pop also features a trifluoromethyl group on the benzo[c][1,5]‐naphthyridin-6‐one ligand.

Ir(tfmphpm)2(pop) and Ir(tfmppm)2(pop) []

Compound Description: These two iridium(III) complexes contain nitrogen heterocycle and 1,3,4-oxadiazole derivatives to balance the injection and transport of electrons and holes in organic light-emitting diodes (OLEDs). They both contain a 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) ancillary ligand and two trifluoromethyl-substituted phenylpyrimidine or pyridinylpyrimidine ligands.

5-aminomethyl-3H-[1,3,4]oxadiazol-2-one, 5-piperidin-4-yl-3H-[1,3,4]oxadiazol-2-one, and 5-piperidin-4-yl-3H-[1,3,4]oxadiazol-2-thione []

Compound Description: These compounds are 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives synthesized to develop alpha subunit selective GABA A receptor agonists. They feature a 1,3,4-oxadiazole ring with modifications to the substituent at the 5-position, including aminomethyl, piperidin-4-yl, and piperidin-4-yl with a thione group replacing the ketone.

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (5-ethyl-[1,3,4]thiadiazol-2-yl)-amide and 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (4-trifluoromethyl-phenyl)-amide []

Compound Description: These compounds are terbium complexes of 2-oxo-4-hydroxy-quinoline-3-carboxylic acid derivatives used for the luminescent determination of alkaline phosphatase and codeine phosphate. They feature a quinoline ring substituted with a 4-hydroxy-2-oxo-1,2-dihydro- group and a carboxylic acid amide at the 3-position. The amide group is further substituted with either a 5-ethyl-[1,3,4]thiadiazol-2-yl group or a 4-trifluoromethylphenyl group.

(2S)-1-[4-(3,4-dichlorophenyl) piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol monohydrochloride (Wf-516) []

Compound Description: This compound, known as Wf-516, is a newly developed serotonin transporter (5-HTT) inhibitor. It features a 1,3,4-oxadiazole ring attached to a benzofuran ring system. It also contains a piperidine ring substituted with a dichlorophenyl group.

6-chloro-3(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(trifluoromethyl)-2H-chromen-2-ol []

Compound Description: This compound combines a chromene ring with a 1,3,4-oxadiazole ring and a trifluoromethyl group.

(S)-4-(3-(4-(2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-carbonyl-2-thioimidazolin-1-yl)-2-(trifluoromethyl)benzonitrile []

Compound Description: This compound is an androgen receptor inhibitor that features a thioimidazoline ring substituted with a trifluoromethylbenzonitrile group and a dihydroxypropoxyphenyl group.

4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile (G007-LK) []

Compound Description: This compound, known as G007-LK, is a potent and selective tankyrase 1/2 inhibitor. It features a 1,3,4-oxadiazole ring linked to a triazole ring system and a benzonitrile substituent.

Eu2Na2(L1)6(OH)(2).2C2H5OH.2CHCl3 (1), Eu(L1)3(phen) (2), and Eu2Na2(L1)6(L2)2(OH)(2).8CHCl3 (3) []

Compound Description: These three luminescent europium complexes utilize N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (HL1) as the first ligand. Complex 2 also incorporates 1,10-phenanthroline (phen), while complex 3 includes 2,5-bis(2-pyridyl)-1,3,4-oxadiazole (L2).

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A (+)) and MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) []

Compound Description: These compounds are human immunodeficiency virus (HIV) integrase inhibitors. Compound A (+) features a dihydropyrimidine core with a 4-methylmorpholin-3-yl substituent. MK-0518, a potent inhibitor currently in phase III clinical trials, contains a 1,3,4-oxadiazole ring linked to the dihydropyrimidine core via a carbonyl aminoethyl substituent.

Overview

3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that belongs to the class of piperidine derivatives. The compound features a trifluoromethyl group and an oxadiazole moiety, which are known for their significant biological activities. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of oncology and infectious diseases.

Source

The compound can be synthesized through various methods, typically involving multi-component reactions that incorporate trifluoroacetimidoyl chlorides and piperidine derivatives. The synthesis routes often focus on the formation of the oxadiazole ring, which is crucial for the biological activity of the final product.

Classification

This compound can be classified as a heterocyclic organic compound due to the presence of the oxadiazole ring. Additionally, it falls under the category of fluorinated compounds due to the presence of the trifluoromethyl group, which enhances its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile typically involves several key steps:

  1. Formation of Oxadiazole: The initial step often includes the reaction of hydrazine derivatives with trifluoroacetimidoyl chlorides in the presence of appropriate solvents and catalysts to form 5-(trifluoromethyl)-1,3,4-oxadiazole.
  2. Piperidine Derivative Formation: Subsequently, this oxadiazole is reacted with piperidine derivatives to introduce the piperidine carbonyl moiety.
  3. Benzonitrile Coupling: Finally, coupling with benzonitrile completes the synthesis, yielding the desired compound.

Technical Details

The reactions often require specific conditions such as temperature control and time management to ensure high yields and purity. For instance, reactions may be conducted under reflux conditions or microwave irradiation to enhance efficiency and reduce reaction times.

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile can be represented as follows:

  • Core Structure: The compound features a central piperidine ring connected to an oxadiazole group and a benzonitrile moiety.
  • Functional Groups: Key functional groups include:
    • Trifluoromethyl group (-CF₃)
    • Oxadiazole ring
    • Carbonyl group (-C=O)
    • Nitrile group (-C≡N)

Data

Molecular formula: C₁₄H₁₃F₃N₄O
Molecular weight: Approximately 308.28 g/mol.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of piperidine derivatives and oxadiazoles:

  1. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
  2. Cyclization Reactions: The presence of nitrogen atoms allows for potential cyclization or rearrangement reactions.
  3. Hydrolysis: The nitrile group may undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.

Technical Details

The reactivity patterns are influenced by electronic effects from the trifluoromethyl and oxadiazole groups, making them suitable for further functionalization in drug design.

Mechanism of Action

Process

The mechanism of action for compounds containing oxadiazole rings often involves interaction with biological targets such as enzymes or receptors. Specifically:

  • Inhibition: The compound may inhibit certain enzymes involved in cellular processes, potentially leading to anticancer or antimicrobial effects.
  • Binding Affinity: The trifluoromethyl group enhances lipophilicity and binding affinity to target proteins.

Data

Research indicates that compounds with similar structures exhibit significant biological activity against various cancer cell lines and pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme temperatures or acidic conditions.
  • Reactivity: Reactivity is influenced by the presence of electron-withdrawing groups like trifluoromethyl and nitrile.
Applications

Scientific Uses

3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Biological Research: Used in studies exploring the mechanisms of action for new therapeutic agents.

The unique structural features make it a valuable candidate for further research into its pharmacological properties and therapeutic applications.

Properties

CAS Number

1396867-35-8

Product Name

3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile

IUPAC Name

3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzonitrile

Molecular Formula

C16H13F3N4O2

Molecular Weight

350.301

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)15-22-21-13(25-15)12-5-2-6-23(9-12)14(24)11-4-1-3-10(7-11)8-20/h1,3-4,7,12H,2,5-6,9H2

InChI Key

PDVUNPVEINEMMA-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)C3=NN=C(O3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.